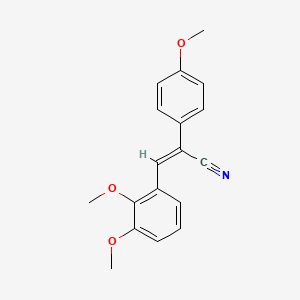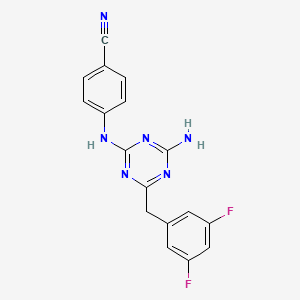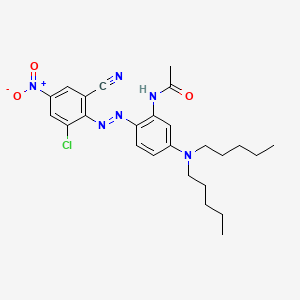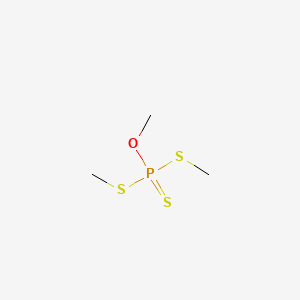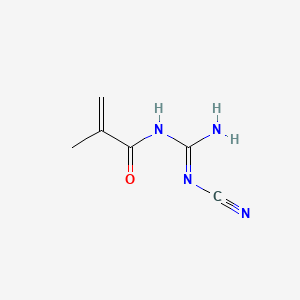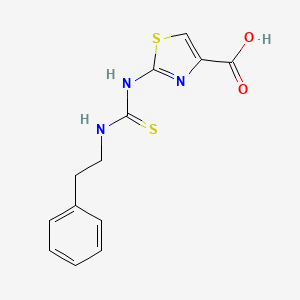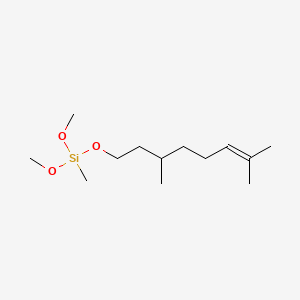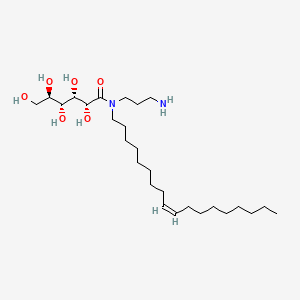
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide is a complex organic compound that belongs to the class of amides It features a long aliphatic chain with an unsaturated bond and a gluconamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadec-9-enoic acid, 3-aminopropylamine, and D-gluconic acid.
Amidation Reaction: The octadec-9-enoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with 3-aminopropylamine to form the intermediate amide.
Gluconamide Formation: The intermediate amide is then reacted with D-gluconic acid under suitable conditions to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The unsaturated bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to saturate the double bond, forming a fully saturated aliphatic chain.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated aliphatic amides
Substitution: Various substituted amides
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cell membrane components, enzymes, or receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: Similar structure but lacks the unsaturated bond.
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconate: Similar structure but with a gluconate moiety instead of gluconamide.
Uniqueness
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide is unique due to its combination of an unsaturated aliphatic chain and a gluconamide moiety, which may confer distinct chemical and biological properties compared to its saturated or gluconate counterparts.
Eigenschaften
CAS-Nummer |
93840-57-4 |
|---|---|
Molekularformel |
C27H54N2O6 |
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide |
InChI |
InChI=1S/C27H54N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29(21-18-19-28)27(35)26(34)25(33)24(32)23(31)22-30/h9-10,23-26,30-34H,2-8,11-22,28H2,1H3/b10-9-/t23-,24-,25+,26-/m1/s1 |
InChI-Schlüssel |
LKSZPEDUGWJYTB-JMFVFQDWSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)

